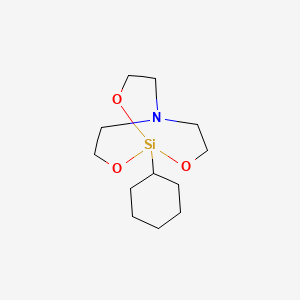
1-Cyclohexylsilatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Cyclohexylsilatrane typically involves the reaction of cyclohexylamine with trialkoxysilanes under controlled conditions. One common method includes the use of cyclohexylamine and triethoxysilane in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the silatrane structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
1-Cyclohexylsilatrane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted silatranes.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various silane, silanol, and siloxane derivatives.
科学的研究の応用
1-Cyclohexylsilatrane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studies have explored its potential as a bioactive compound with applications in drug delivery and as a scaffold for the development of new pharmaceuticals.
作用機序
The mechanism of action of 1-Cyclohexylsilatrane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations .
類似化合物との比較
1-Cyclohexylsilatrane can be compared to other silatranes such as 1-Phenylsilatrane and 1-Methylsilatrane . While these compounds share a similar core structure, the presence of different substituents (cyclohexyl, phenyl, methyl) imparts unique properties to each compound. For example, this compound exhibits enhanced stability and reactivity compared to its phenyl and methyl counterparts, making it more suitable for certain applications .
Similar compounds include:
- 1-Phenylsilatrane
- 1-Methylsilatrane
- 1-Ethylsilatrane
These compounds highlight the versatility of the silatrane family and their potential for various applications in science and industry.
特性
CAS番号 |
31865-49-3 |
|---|---|
分子式 |
C12H23NO3Si |
分子量 |
257.40 g/mol |
IUPAC名 |
1-cyclohexyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H23NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h12H,1-11H2 |
InChIキー |
MVTYGOLWLNDFRD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Si]23OCCN(CCO2)CCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


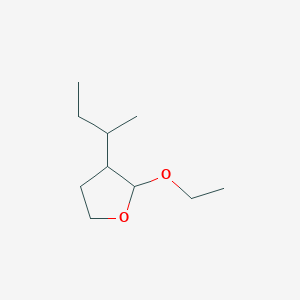
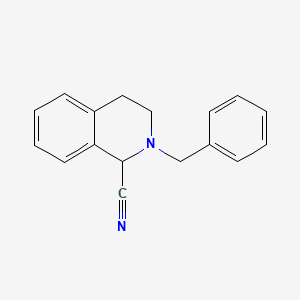
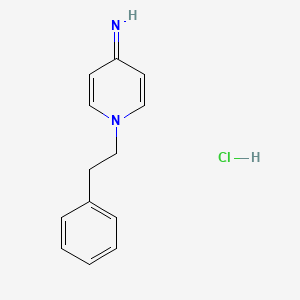
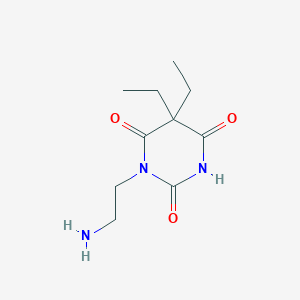
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
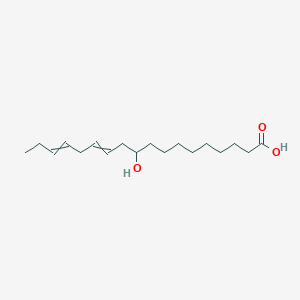
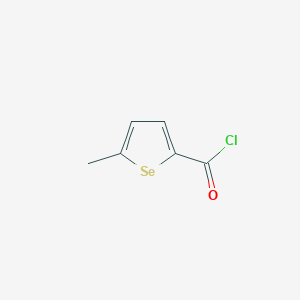

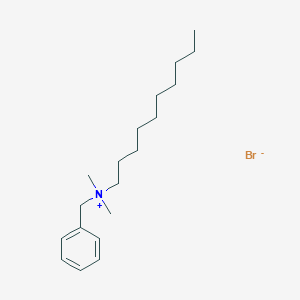
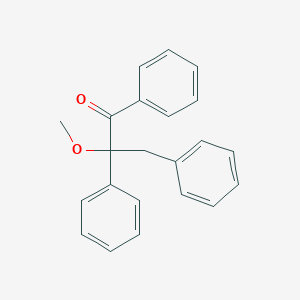
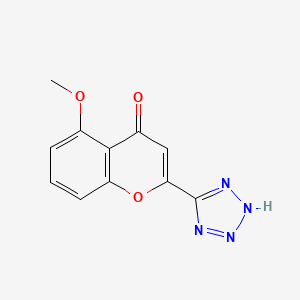
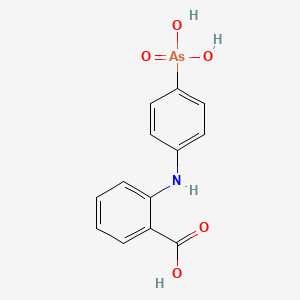
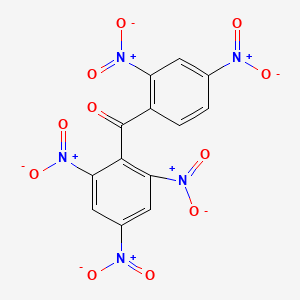
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
